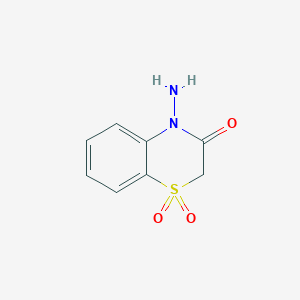

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide, also known as BTZ043, is a novel compound that has been identified as a potent inhibitor of Mycobacterium tuberculosis (MTB). MTB is the causative agent of tuberculosis (TB), a disease that has plagued humans for centuries. TB is a major global health problem, with an estimated 10 million cases and 1.5 million deaths in 2020 alone. The emergence of drug-resistant strains of MTB has further complicated the treatment of TB. Therefore, the development of new drugs that can effectively treat TB is urgently needed.

Mecanismo De Acción

The exact mechanism of action of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is not fully understood. However, it is known to target the enzyme DprE1, which is involved in the biosynthesis of the cell wall of MTB. 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide binds to DprE1 and inhibits its activity, leading to the disruption of cell wall synthesis and ultimately the death of the bacterium.

Biochemical and Physiological Effects:

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been shown to have minimal toxicity in vitro and in vivo. In animal studies, no adverse effects were observed at therapeutic doses. Furthermore, 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide does not appear to interact with human enzymes or receptors, suggesting a low risk of off-target effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is its potent activity against drug-resistant strains of MTB. This makes it a promising candidate for the development of new TB drugs. Another advantage is its low propensity for the development of resistance, which is a major concern with current TB drugs. However, one limitation of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is its relatively low solubility, which can make it difficult to formulate for use in humans.

Direcciones Futuras

There are several future directions for the development of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide as a new drug for the treatment of TB. One direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in humans. Another direction is the development of combination therapies that include 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide to further enhance its activity against MTB. Additionally, the role of DprE1 in the pathogenesis of TB needs to be further elucidated to better understand the mechanism of action of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide and to identify potential drug targets for combination therapies.

Métodos De Síntesis

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide was first synthesized by a team of researchers led by Professor Stewart Cole at the École Polytechnique Fédérale de Lausanne (EPFL) in Switzerland. The synthesis of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzothiazinone ring system, which is achieved through a series of reactions involving sulfur dioxide and various reagents. The final product is obtained as a white solid, which is purified by recrystallization.

Aplicaciones Científicas De Investigación

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been extensively studied for its potential as a new drug for the treatment of TB. In vitro studies have shown that 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has potent activity against both drug-sensitive and drug-resistant strains of MTB. In vivo studies using animal models of TB have also demonstrated the efficacy of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide in reducing bacterial burden and improving survival. Furthermore, 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been shown to have a low propensity for the development of resistance, which is a major concern with current TB drugs.

Propiedades

IUPAC Name |

4-amino-1,1-dioxo-1λ6,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-10-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOORFJSDHVQOLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1(=O)=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B2642563.png)

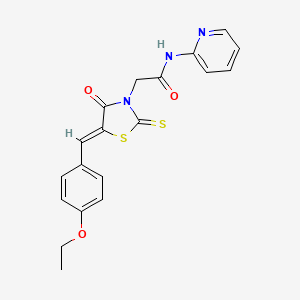

![2-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642564.png)

![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2642578.png)

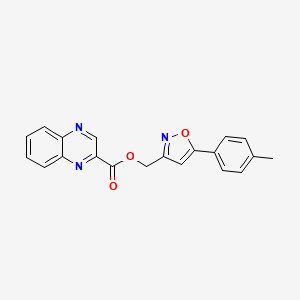

![N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642579.png)